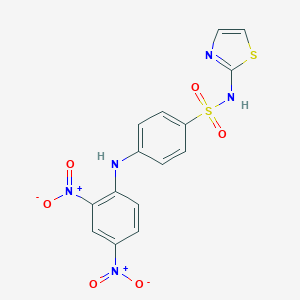
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide, also known as DNPTB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is based on its ability to bind to specific targets in biological systems. As a fluorescent probe, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide binds to cysteine and glutathione through a reaction that involves the formation of a thioether bond. As a selective inhibitor of CA IX, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide binds to the active site of the enzyme and blocks its activity. As an antimicrobial agent, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide disrupts the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects depending on its target. As a fluorescent probe, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been used to monitor changes in the levels of cysteine and glutathione in biological samples. As a selective inhibitor of CA IX, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells. As an antimicrobial agent, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to have broad-spectrum activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is also a fluorescent probe that can be easily detected and quantified using standard methods. However, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies that target CA IX. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide could also be used in the development of new antimicrobial agents that target bacterial and fungal cell membranes. Additionally, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide could be used as a tool for studying the role of cysteine and glutathione in biological systems.
Conclusion:
In conclusion, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has potential applications in various fields of scientific research. Its synthesis method is simple and scalable, and it has been extensively studied for its potential applications as a fluorescent probe, selective inhibitor, and antimicrobial agent. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide in scientific research, including the development of new cancer therapies and antimicrobial agents.
Métodos De Síntesis
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide can be synthesized using a simple two-step reaction. First, 2,4-dinitroaniline is reacted with thionyl chloride to form 2,4-dinitrophenyl isocyanate. In the second step, the resulting intermediate is reacted with 2-aminothiazole and benzenesulfonamide to form 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide. The synthesis of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in various cancers. Additionally, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been studied as a potential antimicrobial agent against various bacteria and fungi.
Propiedades
IUPAC Name |
4-(2,4-dinitroanilino)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S2/c21-19(22)11-3-6-13(14(9-11)20(23)24)17-10-1-4-12(5-2-10)28(25,26)18-15-16-7-8-27-15/h1-9,17H,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIRSKPSNAEMDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B463901.png)
![2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B463906.png)
![4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B463938.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B463964.png)
![4-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B463968.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B463977.png)
![1,3-Diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B463978.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)

![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)
